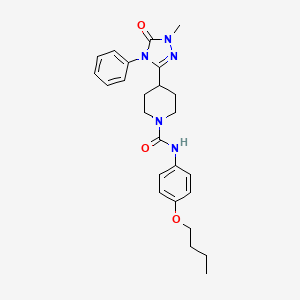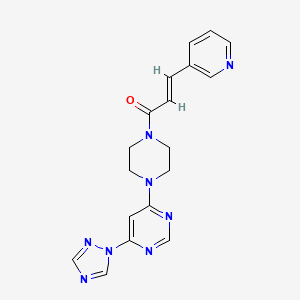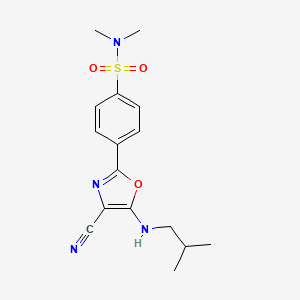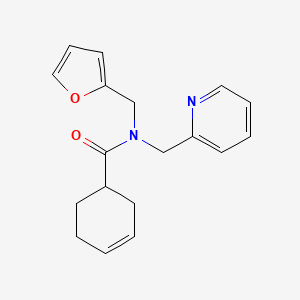![molecular formula C25H24N4O3 B2632182 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921882-07-7](/img/structure/B2632182.png)
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
A new two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinolines is complex and can vary depending on the specific compound. The core structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .
Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines can be complex and depend on the specific compound and reaction conditions. One common reaction is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroisoquinolines can vary depending on the specific compound. For example, it is reported that 1,2,3,4-tetrahydroisoquinoline is a colorless viscous liquid that is miscible with most organic solvents .
科学的研究の応用
Synthetic Chemistry Applications
Several studies focus on the synthesis of heterocyclic compounds, including pyrazolo[4,3-c]pyridines, demonstrating the interest in these structures for various applications. For instance, Eller et al. (2006) described an efficient synthesis of [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, showcasing methods that might be applicable for synthesizing related compounds like the one (Eller et al., 2006). Similarly, Al-Issa (2012) synthesized a series of pyridine and fused pyridine derivatives, highlighting the versatility of these structures in synthetic chemistry (Al-Issa, 2012).
Material Science and Organic Electronics
El-Menyawy et al. (2019) explored the synthesis of pyrazolo[4,3-b]pyridine derivatives for applications in organic electronics, demonstrating the potential of these compounds in developing photovoltaic devices (El-Menyawy et al., 2019). This suggests that the compound could also be of interest for materials science research, particularly in the creation of new electronic materials.
作用機序
Target of Action
While the specific targets of “5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one” are not known, THIQ derivatives are known to function as antineuroinflammatory agents .Mode of Action
The exact mode of action of this compound is not known. However, THIQ derivatives generally interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .Biochemical Pathways
The specific biochemical pathways affected by this compound are not known. However, THIQ derivatives can affect various biochemical pathways, depending on their specific structures and targets . The ADME properties of this compound are not known. Generally, the pharmacokinetics of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors.Result of Action
The specific molecular and cellular effects of this compound are not known. However, THIQ derivatives can have various effects at the molecular and cellular level, depending on their specific structures and targets . The influence of environmental factors on the action, efficacy, and stability of this compound is not known. However, factors such as pH, temperature, and the presence of other substances can potentially influence the action of a compound.Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-32-14-13-27-16-21(24(30)28-12-11-18-7-5-6-8-19(18)15-28)23-22(17-27)25(31)29(26-23)20-9-3-2-4-10-20/h2-10,16-17H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIGBEYWSGOMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2632102.png)



![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoate](/img/structure/B2632107.png)


![Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2632113.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2632115.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2632119.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2632122.png)
